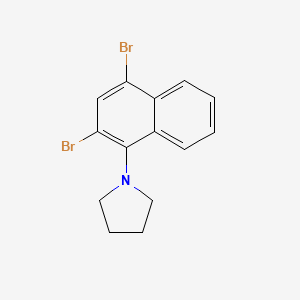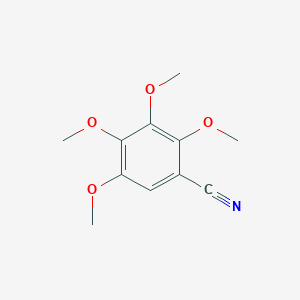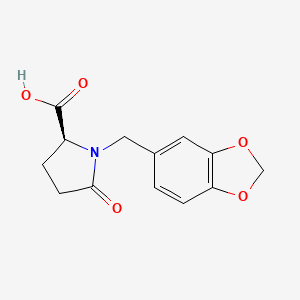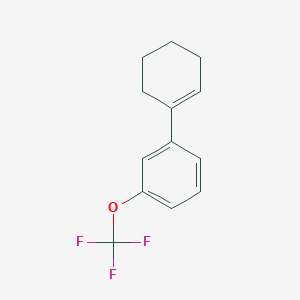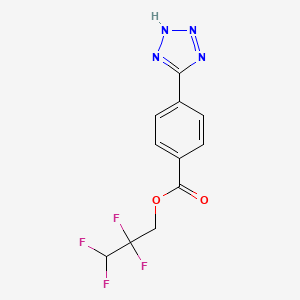
2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a tetrafluoropropyl group attached to a benzoate moiety, which is further linked to a tetrazole ring. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The tetrafluoropropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoate and tetrazole moieties can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-(2H-tetrazol-5-yl)benzoic acid and 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include:
Substitution: Various substituted derivatives of the original compound.
Oxidation: Oxidized forms of the benzoate or tetrazole rings.
Reduction: Reduced forms of the benzoate or tetrazole rings.
Hydrolysis: 4-(2H-tetrazol-5-yl)benzoic acid and 2,2,3,3-tetrafluoropropanol.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with molecular targets through its functional groups. The tetrafluoropropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The tetrazole ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoate moiety can contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-tetrazol-5-yl)benzoic acid
- 2,2,3,3-tetrafluoropropanol
- Tetrazole derivatives
Uniqueness
2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of its tetrafluoropropyl, benzoate, and tetrazole functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
651769-26-5 |
|---|---|
Molecular Formula |
C11H8F4N4O2 |
Molecular Weight |
304.20 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C11H8F4N4O2/c12-10(13)11(14,15)5-21-9(20)7-3-1-6(2-4-7)8-16-18-19-17-8/h1-4,10H,5H2,(H,16,17,18,19) |
InChI Key |
YSLAUQMKPJHAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)

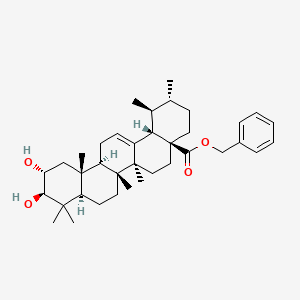
![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
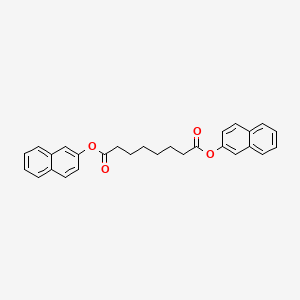
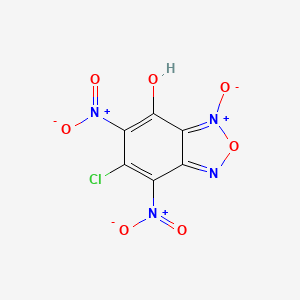
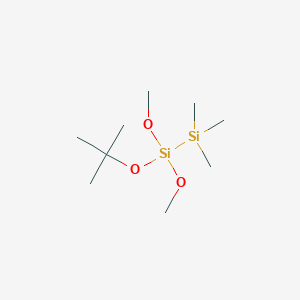

![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
